

An In-depth Technical Guide to Butan-2-yl Formate

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Compound of Interest		
Compound Name:	sec-Butyl formate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butan-2-yl formate, also known as **sec-butyl formate**. It covers the compound's nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and relevant spectroscopic data. This document is intended to serve as a valuable resource for professionals in research, science, and drug development.

Chemical Identity and Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for **sec-butyl formate** is butan-2-yl formate.[1][2] This name is derived from its structure as an ester formed from formic acid and butan-2-ol. The "butan-2-yl" prefix indicates that the butyl group is attached to the ester oxygen at its second carbon atom.

Synonyms: **sec-Butyl formate**, Formic acid 1-methylpropyl ester, 2-Butyl formate, s-Butyl formate, sec-Butyl methanoate.[1][2][3]

Molecular Formula: C5H10O2[1]

Chemical Structure:

Caption: Chemical structure of butan-2-yl formate.



Physicochemical Properties

A summary of the key physical and chemical properties of butan-2-yl formate is presented in the table below.

Property	Value	Reference
Molecular Weight	102.13 g/mol	[1]
Boiling Point	99.5 °C at 760 mmHg	[3]
Density	0.887 g/cm ³	[3]
Refractive Index	1.3865	[3]
Flash Point	3.5 °C	[3]
Vapor Pressure	38.2 mmHg at 25 °C	[3]
LogP	1.59380	[3]
Solubility	Slightly soluble in water	
Appearance	Colorless liquid	

Experimental Protocol: Synthesis of Butan-2-yl Formate via Fischer Esterification

The following is a detailed methodology for the synthesis of butan-2-yl formate using the Fischer esterification of butan-2-ol with formic acid, catalyzed by a strong acid. This protocol is adapted from a similar procedure for the synthesis of other sec-butyl esters.[4]

Materials and Reagents

- Butan-2-ol (sec-butyl alcohol)
- Formic acid (88% or higher)
- Concentrated sulfuric acid (H₂SO₄)
- Saturated sodium bicarbonate solution (NaHCO₃)



- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or anhydrous calcium chloride (CaCl₂)
- Boiling chips

Equipment

- Round-bottom flask (appropriate size for the scale of the reaction)
- Reflux condenser
- Heating mantle or oil bath
- · Magnetic stirrer and stir bar
- Separatory funnel
- Distillation apparatus (simple or fractional)
- Beakers, graduated cylinders, and other standard laboratory glassware

Experimental Procedure

- Reaction Setup: In a clean, dry round-bottom flask, combine butan-2-ol and a molar excess
 of formic acid (e.g., 1.2 to 1.5 equivalents). Add a magnetic stir bar and a few boiling chips to
 the flask.
- Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume of the reactants). The addition of sulfuric acid is exothermic, so it should be done cautiously.
- Reflux: Attach a reflux condenser to the round-bottom flask and ensure that cooling water is
 flowing through the condenser. Heat the reaction mixture to reflux using a heating mantle or
 oil bath. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be
 monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

Foundational & Exploratory



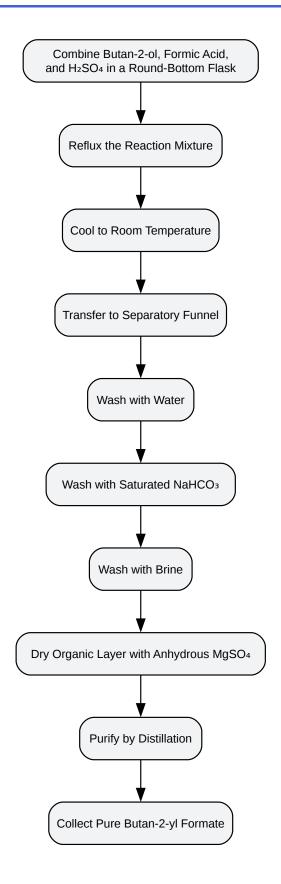


Work-up: After the reflux period, allow the reaction mixture to cool to room temperature.
 Transfer the mixture to a separatory funnel.

Washing:

- Wash the organic layer with an equal volume of cold water to remove the excess formic acid and sulfuric acid.
- Next, carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as this will produce carbon dioxide gas, and the separatory funnel should be vented frequently. Continue washing until no more gas evolves.
- Finally, wash the organic layer with a saturated solution of sodium chloride (brine) to remove any residual water and salts.
- Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate or calcium chloride.
- Purification: Decant or filter the dried organic layer into a clean, dry distillation flask. Purify
 the crude butan-2-yl formate by simple or fractional distillation. Collect the fraction that boils
 in the expected range for butan-2-yl formate (literature boiling point is 99.5 °C).[3]





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Caption: Experimental workflow for the synthesis of butan-2-yl formate.



Spectroscopic Data

The following tables summarize the key spectroscopic data for butan-2-yl formate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR	¹³ C NMR
Chemical Shift (ppm)	Assignment
~8.0	(s, 1H, -O-CHO)
~4.8-5.0	(m, 1H, -CH(CH ₃)-)
~1.5-1.7	(m, 2H, -CH ₂ -CH ₃)
~1.2	(d, 3H, -CH(CH₃)-)
~0.9	(t, 3H, -CH ₂ -CH ₃)

Note: Predicted chemical shifts based on typical values for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~2970-2880	C-H stretch (alkane)
~1720	C=O stretch (ester)
~1180	C-O stretch (ester)

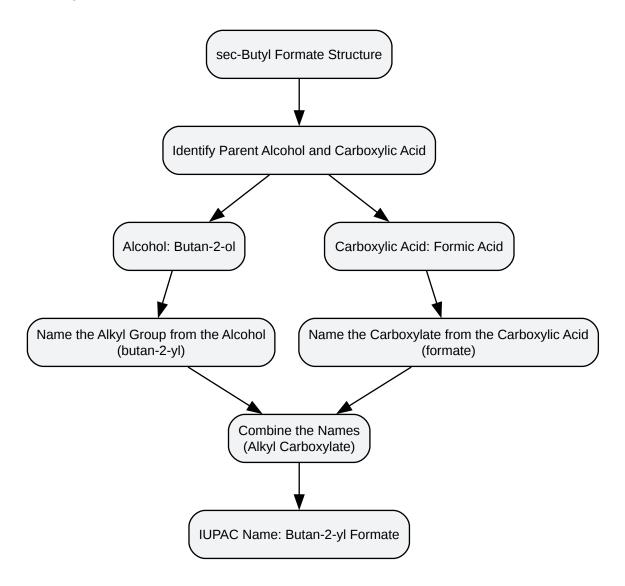
Mass Spectrometry (MS)

m/z	Interpretation
102	Molecular ion [M]+
57	[CH₃CH₂CH(CH₃)]+ fragment
45	[HCOO]+ fragment



Logical Relationships in IUPAC Nomenclature

The IUPAC name "butan-2-yl formate" is determined by identifying the parent alcohol and the parent carboxylic acid that form the ester.



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Caption: Logical diagram for determining the IUPAC name of **sec-butyl formate**.

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